molecular formula C13H19ClN4O2 B7887296 3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7887296
M. Wt: 298.77 g/mol
InChI Key: LJZXNQMAZBFEFK-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H23ClN4O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridazine ring substituted with a chloro group and an amino group, which is further connected to a pyrrolidine ring through a carboxylic acid tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under specific conditions, often involving cyclization reactions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-pyridazin-3-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(6-Chloro-pyridazin-3-ylamino)-ethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(6-Chloro-pyridazin-3-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the combination of a pyridazine ring with a chloro and amino substitution, and the presence of a pyrrolidine ring connected through a carboxylic acid tert-butyl ester moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazin-3-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-6-9(8-18)15-11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZXNQMAZBFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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